molecular formula C11H19NO4 B1470542 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid CAS No. 1524230-31-6

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid

Cat. No.: B1470542
CAS No.: 1524230-31-6
M. Wt: 229.27 g/mol
InChI Key: ZWSIAPYHYONMFP-UHFFFAOYSA-N
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Description

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, this compound helps stabilize the concentration of EETs, thereby reducing pain and inflammatory states . This interaction highlights the compound’s potential as a therapeutic agent for inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound leads to the stabilization of EETs, which in turn affects various signaling pathways involved in inflammation and pain . Additionally, this compound has been shown to impact gene expression related to inflammatory responses, further underscoring its potential therapeutic benefits .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of EETs into less biologically active dihydroxyeicosatrienoic acids . By binding to the active site of sEH, this compound prevents this hydrolysis, thereby maintaining higher levels of EETs . This inhibition mechanism is crucial for its anti-inflammatory and analgesic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on sEH over extended periods, suggesting good stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. This enzyme plays a key role in the metabolism of EETs, and its inhibition by this compound leads to the stabilization of these anti-inflammatory mediators . The compound’s interaction with sEH and its effects on metabolic flux and metabolite levels are critical for its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing its therapeutic applications and ensuring effective delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in inhibiting sEH and modulating inflammatory responses.

Properties

IUPAC Name

2-[1-(2-ethoxyacetyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-16-8-10(13)12-5-3-9(4-6-12)7-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSIAPYHYONMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.